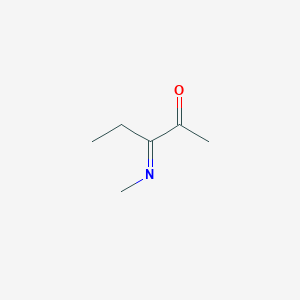
(3'-Methoxy-biphenyl-2-yl)-acetic acid
Descripción general
Descripción
Synthesis Analysis The synthesis of closely related compounds such as 2-(3-Bromo-4-methoxyphenyl)acetic acid involves regioselective bromination, demonstrating a method that could be adapted for the synthesis of (3'-Methoxy-biphenyl-2-yl)-acetic acid. This process yields a compound where the methoxy group is almost coplanar with the phenyl ring, showcasing the structural precision achievable in synthesis (Guzei, Gunderson, & Hill, 2010).
Molecular Structure Analysis The molecular structure of related compounds, such as (3-Methoxyphenyl)acetic acid, reveals crystallization in specific space groups with dimers formed via hydrogen bonds. This insight into the molecular architecture can guide the understanding of (3'-Methoxy-biphenyl-2-yl)-acetic acid’s structure (Choudhury & Row, 2002).
Chemical Reactions and Properties The chemical reactivity of related methoxyphenyl acetic acid derivatives involves cyclization and interaction with various reagents, suggesting potential reactions (3'-Methoxy-biphenyl-2-yl)-acetic acid could undergo. These reactions are pivotal in generating a diverse array of products, indicating the compound's versatility (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Physical Properties Analysis Analyses of similar compounds reveal their crystalline state, hydrogen bonding patterns, and space group categorizations, which are crucial for deducing the physical properties of (3'-Methoxy-biphenyl-2-yl)-acetic acid. These properties influence the compound's solubility, melting point, and other physical characteristics (Choudhury & Row, 2002).
Chemical Properties Analysis The chemical properties, such as reactivity with specific reagents, the formation of derivatives, and participation in reaction pathways, are inferred from studies on similar acetic acids. Understanding these properties is essential for applications in synthesis and material science (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
(3'-Methoxy-biphenyl-2-yl)-acetic acid and its derivatives have been the focus of various scientific research studies, particularly in the synthesis of novel compounds and the exploration of their biological activities. For instance, derivatives of this compound have been synthesized and evaluated for their antimicrobial activities against several strains of microbes, showing significant activity in some cases (Noolvi, Patel, Kamboj, & Cameotra, 2016). Another study elaborated on a simple and efficient protocol for synthesizing a previously unknown derivative, highlighting the method's advantages such as the use of readily available materials, atom economy, and a straightforward work-up procedure (Lichitsky, Komogortsev, & Melekhina, 2022).
Antioxidant Properties
The antioxidant properties of related compounds have been investigated, with studies showing that certain derivatives exhibit antioxidation activities through methods such as DPPH radical scavenging (Ren, 2004). This suggests potential applications in areas where oxidative stress is a concern, such as in the prevention of diseases associated with oxidative damage.
Fluorescence and Sensing Applications
Derivatives of (3'-Methoxy-biphenyl-2-yl)-acetic acid have also been explored for their fluorescence properties and potential applications in biomedical analysis. For example, one study reported on a novel fluorophore derived from a related compound, showcasing strong fluorescence in a wide pH range of aqueous media, which could be advantageous for fluorescent labeling and determination of carboxylic acids (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).
Electrochemical Sensors
Furthermore, the application of conducting polymers derived from related compounds in electrochemical sensors has been reported, with potential uses in biological recognition and the monitoring of hybridization processes (Cha, Han, Choi, Yoon, Oh, & Lim, 2003). This highlights the compound's relevance in developing sensitive and specific detection systems for biomolecules.
Safety And Hazards
- Toxicity : Limited information is available regarding acute toxicity. However, standard safety precautions should be followed.
- Handling : Use appropriate protective equipment (gloves, goggles) when handling this compound.
- Storage : Store in a cool, dry place away from direct sunlight.
Direcciones Futuras
Research on (3’-Methoxy-biphenyl-2-yl)-acetic acid could explore its potential as an anti-inflammatory agent, investigate its pharmacokinetics, and evaluate its efficacy in relevant disease models.
Propiedades
IUPAC Name |
2-[2-(3-methoxyphenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-13-7-4-6-11(9-13)14-8-3-2-5-12(14)10-15(16)17/h2-9H,10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFLKFVOJFTSQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CC=C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374840 | |
| Record name | 2-Biphenyl-(3'-methoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3'-Methoxy-biphenyl-2-yl)-acetic acid | |
CAS RN |
108478-56-4 | |
| Record name | 2-Biphenyl-(3'-methoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)](/img/structure/B9904.png)




